Array ( [bid] => 1265971 )
Scientific Field: Pharmacology
Application Summary: Etazene is used as a reference material in scientific research and forensic applications.
Scientific Field: Organic Chemistry
Application Summary: This compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers.
Methods of Application: The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%).
Results or Outcomes: The substrate handling capacity of the developed bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h.
1-(4-Phenylmethoxyphenyl)ethanamine is an organic compound characterized by its unique structure, which includes a phenyl group and a methoxy group attached to a phenyl ring. This compound is classified as a primary amine and is noted for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 255.33 g/mol. The compound is recognized for its ability to interact with biological systems, particularly in relation to neurotransmitter pathways.
These reactions are facilitated under specific conditions involving organic solvents and catalysts to optimize yield and selectivity.
Research indicates that 1-(4-Phenylmethoxyphenyl)ethanamine exhibits significant biological activity, particularly in its interaction with neurotransmitter systems. It is believed to modulate the activity of neurotransmitter receptors, which can influence various physiological processes. This modulation may affect neurotransmitter metabolism, thereby altering levels of key neurotransmitters in the brain, potentially leading to therapeutic effects in neurological disorders.
The synthesis of 1-(4-Phenylmethoxyphenyl)ethanamine can be achieved through several methods:
A notable synthetic route includes the reaction of 4-phenylmethoxybenzaldehyde with nitromethane in the presence of a base to form a nitrostyrene intermediate, which is subsequently reduced using lithium aluminum hydride.
1-(4-Phenylmethoxyphenyl)ethanamine has diverse applications across various fields:
Studies have focused on understanding how 1-(4-Phenylmethoxyphenyl)ethanamine interacts with biological targets. Its mechanism of action likely involves binding to specific receptors and influencing neurotransmitter dynamics. Ongoing research aims to elucidate these interactions further, which could lead to new therapeutic strategies for treating neurological conditions.
Several compounds share structural similarities with 1-(4-Phenylmethoxyphenyl)ethanamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Phenethylamine | Simple structure without methoxy or phenyl groups | Basic structure, less complex than 1-(4-Phenylmethoxyphenyl)ethanamine |
| 4-Methoxyphenethylamine | Contains a methoxy group on the phenethylamine backbone | Slightly altered functionality due to methoxy group |
| 4-Phenylmethoxyphenethylamine | Similar core structure but different substitution patterns | Enhanced biological activity compared to simpler analogs |
The uniqueness of 1-(4-Phenylmethoxyphenyl)ethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for research and industrial applications.